molecular formula C14H8ClF3N2 B1434334 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1781241-49-3

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine

Cat. No.: B1434334
CAS No.: 1781241-49-3
M. Wt: 296.67 g/mol
InChI Key: IKCNVSWYNPBZMV-UHFFFAOYSA-N
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Description

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine is an organic compound that belongs to the imidazo[1,5-a]pyridine class This compound is characterized by the presence of a chlorine atom at the 8th position, a phenyl group at the 3rd position, and a trifluoromethyl group at the 6th position on the imidazo[1,5-a]pyridine ring

Preparation Methods

The synthesis of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Comparison with Similar Compounds

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)8-20-12(11)7-19-13(20)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCNVSWYNPBZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178495
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781241-49-3
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1781241-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine, 8-chloro-3-phenyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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